N-(4-ethoxyphenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide
Description
N-(4-ethoxyphenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a pyrrolidine ring, and an ethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
IUPAC Name |
3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-2-24-18-8-6-16(7-9-18)20-19(23)22-12-17(13-22)21-10-14-4-3-5-15(14)11-21/h6-9,14-15,17H,2-5,10-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKJYKHOGOUBBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)N3CC4CCCC4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide typically involves multi-step organic reactions. One common approach is the Staudinger reaction, which involves the [2+2] cycloaddition of ketenes with imines to form β-lactams (azetidinones). The reaction conditions often include the use of catalysts such as molecular iodine under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The azetidine ring can be reduced to form more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate for oxidative deprotection, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative deprotection of the ethoxyphenyl group can yield phenol derivatives, while reduction of the azetidine ring can produce saturated azetidine derivatives .
Scientific Research Applications
N-(4-ethoxyphenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with applications in enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidinones and pyrrolidine derivatives, such as:
- N-(4-methoxyphenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide
- N-(4-chlorophenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide
Uniqueness
N-(4-ethoxyphenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide is unique due to the presence of the ethoxyphenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its bioavailability, metabolic stability, and target selectivity compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
